REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[N:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]#[N:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.B(F)(F)F.CCOCC.Cl.[OH-].[Na+]>CCOCC>[N:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]3([NH2:16])[CH2:2][CH2:1]3)=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
7.7 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C#N
|
Name
|
Ti(Oi-Pr)4
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred for 10 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl ether layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |